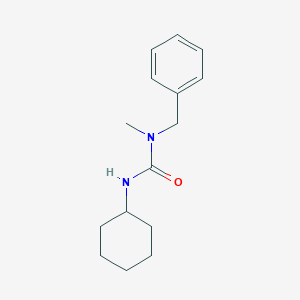![molecular formula C21H25N3O4S2 B319606 N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319606.png)
N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a thioamide linkage, and a methoxybenzamide moiety, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with cyclohexylamine under acidic conditions to form the sulfonamide intermediate.
Thioamide Formation: The sulfonamide intermediate is then reacted with carbon disulfide and a base, such as potassium hydroxide, to introduce the thioamide group.
Coupling with 2-Methoxybenzoyl Chloride: The final step involves the coupling of the thioamide intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, halogen, or sulfonyl derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be investigated for its potential as an enzyme inhibitor due to its sulfonamide and thioamide groups, which are known to interact with various biological targets.
Medicine
Medically, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of sulfonamides and thioamides.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The thioamide group may also interact with metal ions in metalloenzymes, further contributing to its inhibitory effects.
相似化合物的比较
Similar Compounds
- N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide
- N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide
Uniqueness
Compared to similar compounds, N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide is unique due to the presence of the methoxy group on the benzamide moiety. This methoxy group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more potent inhibitor or therapeutic agent.
属性
分子式 |
C21H25N3O4S2 |
|---|---|
分子量 |
447.6 g/mol |
IUPAC 名称 |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H25N3O4S2/c1-28-19-10-6-5-9-18(19)20(25)23-21(29)22-15-11-13-17(14-12-15)30(26,27)24-16-7-3-2-4-8-16/h5-6,9-14,16,24H,2-4,7-8H2,1H3,(H2,22,23,25,29) |
InChI 键 |
YDZJOZDPOVYHIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


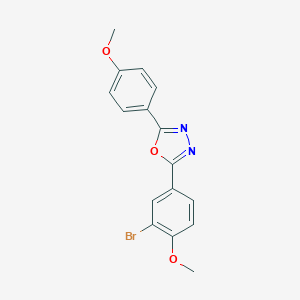
![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B319526.png)
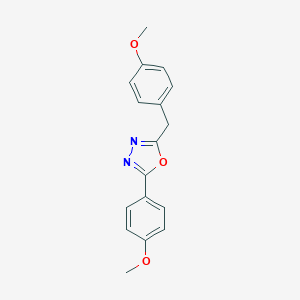

![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319529.png)
![2-(2,4-dichlorophenyl)-5-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319530.png)
![2-(2-chlorophenyl)-5-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319534.png)
![2-(4-chlorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319536.png)
![2-[2-(4-Methylphenyl)vinyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B319537.png)
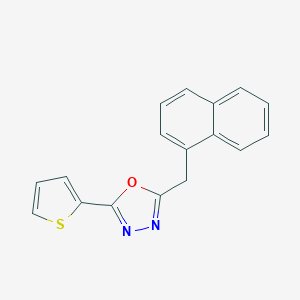
![2-[2-(1-Naphthyl)vinyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B319540.png)
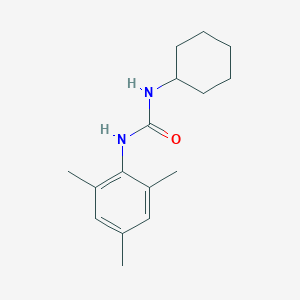
![4-{[(Cyclohexylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B319545.png)
